

Fobisin 101 microarrays protocols

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Compound Focus: Fobisin 101

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Fobisin 101 Biochemical Profile

The table below summarizes the key available data for **Fobisin 101**, which is characterized as a small-molecule inhibitor of 14-3-3 protein-protein interactions [1].

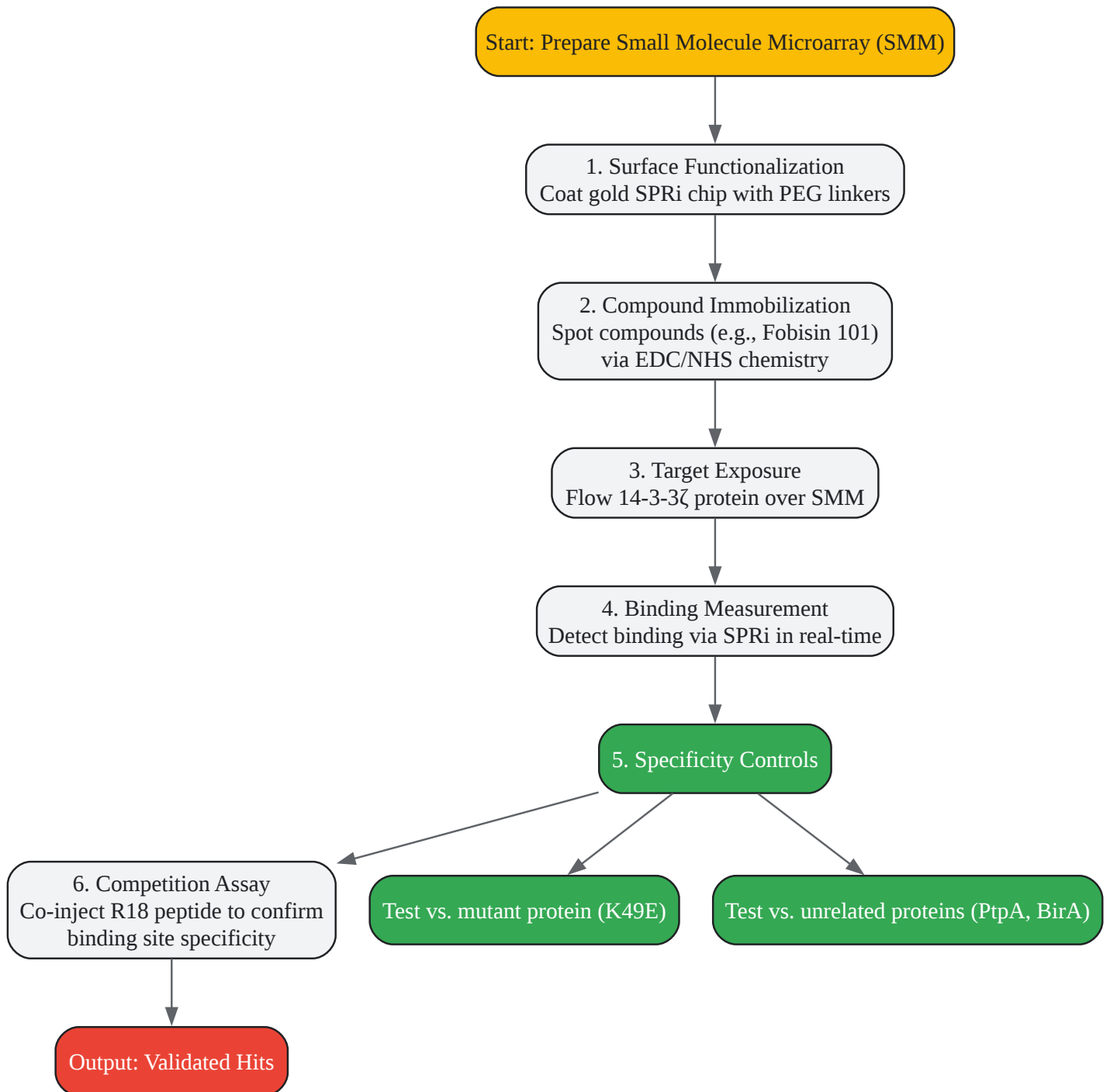
Property	Description
Chemical Name	4-[(2Z)-2-[4-formyl-6-methyl-5-oxo-3-(phosphonatooxymethyl)pyridin-2-ylidene]hydrazinyl]benzoate trisodium salt [1]
Molecular Formula	C ₁₅ H ₁₁ N ₃ Na ₃ O ₈ P [1]
Target	14-3-3 Proteins [1]
Biological Activity	Protein-Protein Interaction Inhibitor [1]
IC₅₀ (14-3-3ζ to PRAS40)	9.3 μM [1]
IC₅₀ (14-3-3γ to PRAS40)	16.4 μM [1]
Additional Activities	Blocks ability of all seven 14-3-3 isoforms to stimulate exoenzyme S (ExoS) ADP-ribosyltransferase (IC ₅₀ = 6-19 μM); also disrupts 14-3-3 interactions with Raf-1 and

Property	Description
	PRAS40 [1]

Adapted Experimental Workflow for Screening 14-3-3 Inhibitors

While a specific protocol for **Fobisin 101** microarrays is not published, a **Small Molecule Microarray (SMM)** method combined with **Surface Plasmon Resonance Imaging (SPRi)** has been successfully used to identify and validate other small-molecule inhibitors of 14-3-3 ζ protein [2]. You can adapt this robust, label-free methodology to study **Fobisin 101**.

The following diagram outlines the core steps of this screening and validation workflow:



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Detailed Protocol for SMM/SPRi Screening

This section elaborates on the key steps shown in the workflow diagram.

1. Small Molecule Microarray (SMM) Fabrication [2]

- **Surface Activation:** Use a freshly cleaned gold-coated SPRi chip. Incubate it overnight at 4°C in a 1 mM ethanol solution containing a 1:10 mixture of thiol-PEG-COOH and thiol-PEG-OH. This creates a mixed monolayer on the gold surface.
- **Compound Immobilization:**
 - Activate the carboxylic acid (-COOH) groups on the chip surface with a 1:1 mixture of EDC (0.39 M) and NHS (0.1 M) for 10-15 minutes to form reactive NHS esters.
 - Using a contact microarray spotter, print solutions of **Fobisin 101** (and other control compounds) in DMSO (e.g., 10 mM) onto the activated surface. The NHS esters will covalently react with amine or hydroxyl groups on the small molecules, creating stable amide or ester bonds.
 - After printing, block the chip with a commercial Superblock solution to minimize non-specific protein adsorption in subsequent steps.

2. Surface Plasmon Resonance Imaging (SPRi) Screening [2]

- **Binding Assay:** Place the prepared SMM into the SPRi instrument. Flow a solution of the target protein (14-3-3ζ) over the chip surface at a constant rate and concentration in a suitable buffer (e.g., PBS).
- **Real-time Measurement:** The SPRi system will measure changes in reflectivity across the entire chip in real-time. A binding event between an immobilized compound and the protein causes a local change in the refractive index, which is detected as a positive signal for that specific spot.
- **Data Acquisition:** The result is a binding map of the microarray, identifying which compounds (including **Fobisin 101**) interact with the 14-3-3ζ protein.

3. Specificity and Validation Experiments [2]

- **Control for Binding Specificity:**
 - **Mutant Protein:** Repeat the screening using a 14-3-3ζ protein with a K49E mutation in its binding groove. A significant reduction in **Fobisin 101** binding strongly suggests specific interaction with the intended site.
 - **Unrelated Proteins:** Test **Fobisin 101** against other purified, unrelated proteins (e.g., PtpA, BirA). This confirms the compound does not bind non-specifically to various protein surfaces.
- **Competition Assay:**
 - To confirm **Fobisin 101** binds to the canonical phosphopeptide-binding groove of 14-3-3ζ, perform a competition experiment.
 - Co-inject the 14-3-3ζ protein together with a known high-affinity peptide inhibitor, such as **R18 (DIEDVPGFLWLGV)** [2], over the **Fobisin 101** spot.

- If the R18 peptide successfully competes for binding, a significant reduction or abolition of the SPRi signal for **Fobisin 101** will be observed.

Notes on Secondary Biochemical Assays

The SMM/SPRi platform serves as an excellent primary screen. To further characterize the functional activity of **Fobisin 101**, you can employ secondary solution-based assays:

- **ELISA-based Interaction Assay:** As demonstrated in the same study [2], you can validate the disruption of 14-3-3 protein-client interactions in a more traditional format. Immobilize 14-3-3ζ on an ELISA plate, incubate with a client protein like **PRAS40** in the presence or absence of **Fobisin 101**, and detect the bound client using a specific antibody. A decrease in signal indicates successful inhibition.
- **Dose-Response Curves:** Use the above assays to determine the half-maximal inhibitory concentration (IC₅₀) of **Fobisin 101**, providing a quantitative measure of its potency against specific 14-3-3/client pairs [1].

Key Considerations for Protocol Development

- **Immobilization Strategy:** The success of the SMM depends on the immobilization chemistry. **Fobisin 101** must contain a functional group (e.g., primary amine or hydroxyl) accessible for covalent coupling without affecting its binding affinity [2] [3].
- **Surface Chemistry:** The density and orientation of immobilized molecules are critical. A dense surface might lead to steric hindrance, while a sparse one might give a weak signal. The mixed PEG layer used in the cited protocol helps create a favorable environment for protein binding [3].
- **Buffer Conditions:** Optimization of buffer pH, ionic strength, and the inclusion of mild detergents may be necessary to minimize non-specific binding and maintain protein activity throughout the SPRi experiment.

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References

1. FOBISIN 101 | 1370281-06-3 | 14-3-3 Protein [molnova.com]
2. Small molecule microarray screening methodology based on ... [arabjchem.org]
3. The Role of Surface Chemistry in the Efficacy of Protein ... [mdpi.com]

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